molecular formula C15H8N2O6 B5678047 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

Cat. No.: B5678047
M. Wt: 312.23 g/mol
InChI Key: MRRDXZGCMXRGFR-UHFFFAOYSA-N
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Description

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid is an organic compound with the molecular formula C15H8N2O6 It is characterized by the presence of a nitro group attached to a dioxoisoindole moiety, which is further connected to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid typically involves the nitration of a precursor compound, followed by cyclization and subsequent functional group modifications. One common method involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with an appropriate amine to yield the corresponding isoindole derivative. This intermediate is further reacted with benzoic acid under specific conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-(5-amino-1,3-dioxoisoindol-2-yl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
  • 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoic acid
  • 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid

Uniqueness

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to the specific positioning of the nitro group and its influence on the compound’s reactivity and biological activity. The presence of the nitro group enhances its potential for bioreduction and subsequent interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-11-6-5-10(17(22)23)7-12(11)14(19)16(13)9-3-1-8(2-4-9)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRDXZGCMXRGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and p-aminobenzoic acid (0.18 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.33 g(81%) 145 as a very pale dull yellow powder: mp=331–332° C.; Rf 0.86 (A): Rf 0.92 (C): Rf 0.56 (D): IR(cm−1): 2750–3150 (OH), 3116 (C═CH), 2684 (C—H), 1780 (C═O), 1730 (bs, C═O), 1622 (C═C), 1608 (C═C), 1543 (N═O), 1510 (C═C), 1434 (C═C), 1383 (C—O), 1350 (N═O), 1103 (C—O), 727 (C═CH); MS m/z (rel intensity) 311 (100), 267 (87).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Yield
81%

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